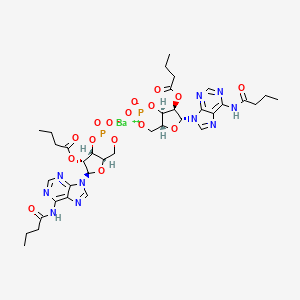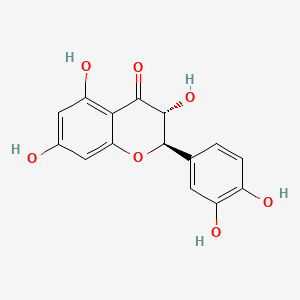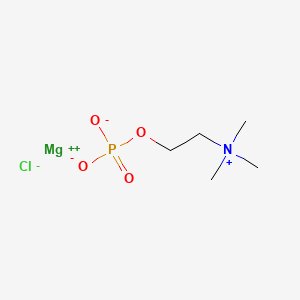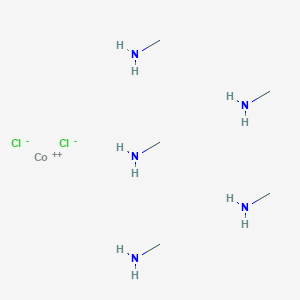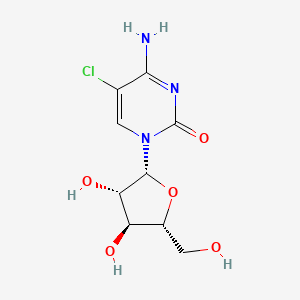
5-Chloro-1-(b-D-arabinofuranosyl)cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(b-D-arabinofuranosyl)cytidine is a useful research compound. Its molecular formula is C9H12ClN3O5 and its molecular weight is 277.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Epigenetic Modulation and Cancer Therapy
5-Chloro-1-(b-D-arabinofuranosyl)cytidine is part of a class of nucleoside analogs that play a significant role in the field of cancer therapy through epigenetic modulation. These compounds, including this compound, are designed to mimic natural nucleosides, thereby interfering with DNA and RNA synthesis processes. This interference can lead to the inhibition of tumor growth and the induction of apoptosis in cancer cells. One of the primary mechanisms through which these compounds exert their effects is by inhibiting DNA methyltransferase enzymes, leading to the reactivation of tumor suppressor genes and the inhibition of oncogene expression (Goffin & Eisenhauer, 2002).
Mechanisms of Antitumor Activity
Research has shown that DNA methyltransferase inhibitors, including this compound analogs, can restore the expression of suppressor genes and exert antitumor effects in various laboratory models. These compounds have been tested in clinical settings, particularly in hematological malignancies, demonstrating significant antileukemic activity. Their efficacy in solid tumors remains under investigation, highlighting the need for further clinical studies to fully understand their potential (Goffin & Eisenhauer, 2002).
Structural and Thermodynamic Insights
Further insights into the scientific applications of this compound come from studies focused on the structural and thermodynamic consequences of its incorporation into DNA. These studies have provided valuable information about how such modifications affect the stability and function of DNA, thereby contributing to the understanding of the drug's mechanism of action at a molecular level. This knowledge is crucial for rationalizing the effects of these compounds on DNA replication and repair processes, which are pivotal in cancer treatment strategies (Gmeiner, 2002).
Clinical Implications and Future Directions
The clinical implications of this compound and related compounds are significant, with some showing encouraging results in the treatment of leukemias. However, the full potential of these agents in cancer therapy, particularly in combination with other treatments, remains to be explored. Future research is needed to establish more effective treatment protocols and to understand the broader implications of their use in various cancer types (Goffin & Eisenhauer, 2002).
Safety and Hazards
Orientations Futures
The future directions of research on 5-Chloro-1-(b-D-arabinofuranosyl)cytidine could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This compound and its derivatives could have potential uses in various fields, including medicinal chemistry .
Propriétés
IUPAC Name |
4-amino-5-chloro-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFVQBRIYOQFDZ-MNCSTQPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

